molecular formula C12H13N3O2 B1167522 Interferon alfacon-1 CAS No. 118390-30-0

Interferon alfacon-1

Número de catálogo B1167522
Número CAS: 118390-30-0
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Interferon alfacon-1 is a recombinant, non-naturally occurring type-I interferon . It’s similar to the interferon alfa subtype and is used to treat hepatitis C infections . The 166-amino acid sequence of Interferon alfacon-1 was derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position . It’s produced in Escherichia coli (E. coli) cells that have been genetically altered by insertion of a synthetically constructed sequence that codes for Interferon alfacon-1 .


Synthesis Analysis

The synthesis of Interferon alfacon-1 involves scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position . Four additional amino acid changes were made to facilitate the molecular construction, and a corresponding synthetic DNA sequence was constructed using chemical synthesis methodology .


Molecular Structure Analysis

Interferon alfacon-1 differs from interferon alfa-2b at 20/166 amino acids (88% homology), and comparison with interferon-beta shows identity at over 30% of the amino acid positions . This protein has a molecular weight of 19,434 daltons .


Chemical Reactions Analysis

Interferon alfacon-1 is allowed to oxidize to its native state prior to final purification .


Physical And Chemical Properties Analysis

Interferon alfacon-1 has a molecular weight of 19,434 daltons . Its chemical formula is C 860 H 1353 N 227 O 255 S 9 .

Mecanismo De Acción

Interferon alfacon-1 works by binding to type I interferon receptors (IFNAR1 and IFNAR2c) which, upon dimerization, activate two Jak (Janus kinase) tyrosine kinases (Jak1 and Tyk2) . This upregulates the expression of MHC I proteins, allowing for increased presentation of peptides derived from viral antigens . This enhances the activation of CD8+ T cells that are the precursors for cytotoxic T lymphocytes (CTLs) and makes the macrophage a better target for CTL-mediated killing .

Safety and Hazards

Interferon alfacon-1 can cause or aggravate fatal or life-threatening neuropsychiatric, autoimmune, ischemic, and infectious disorders . Patients should be monitored closely with periodic clinical and laboratory evaluations . Patients with persistently severe or worsening symptoms of these conditions should be withdrawn from therapy .

Direcciones Futuras

Interferon alfacon-1 is generally well tolerated and is an effective agent in the treatment of patients with chronic hepatitis C . Comparative data from a pivotal randomised trial indicate that the drug has at least equivalent efficacy to IFNα-2b, and a statistically significant advantage was demonstrated at treatment end-point in patients infected with HCV genotype 1 .

Propiedades

Número CAS

118390-30-0

Nombre del producto

Interferon alfacon-1

Fórmula molecular

C12H13N3O2

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.